![molecular formula C12H16O4 B14234794 [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 465540-17-4](/img/structure/B14234794.png)
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]carboxylic acid.
Reduction: Formation of [2-(4-Hydroxyphenyl)-1,3-dioxan-5-yl]methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant aroma and stability make it suitable for use in perfumes and food additives .
Mecanismo De Acción
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
[5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-Methoxyphenyl)methanol]: Lacks the dioxane ring, making it less complex.
Uniqueness
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both the dioxane ring and the methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
465540-17-4 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12-15-7-9(6-13)8-16-12/h2-5,9,12-13H,6-8H2,1H3 |
Clave InChI |
HSMFURVQTBDOLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2OCC(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
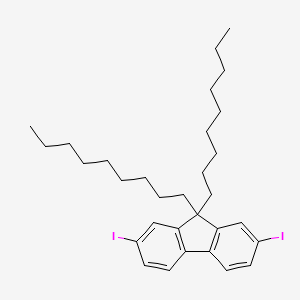


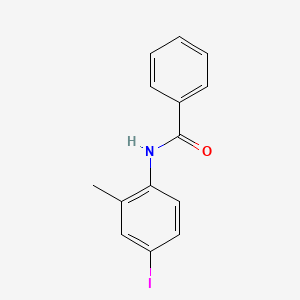
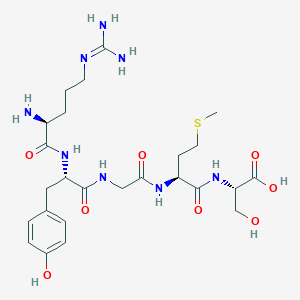
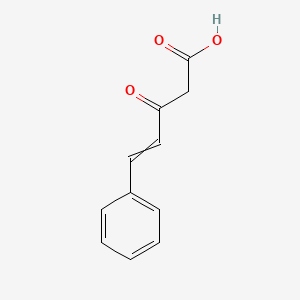
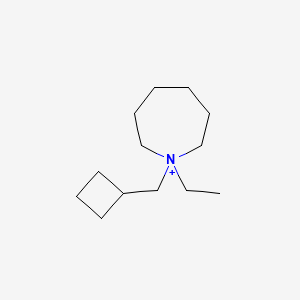
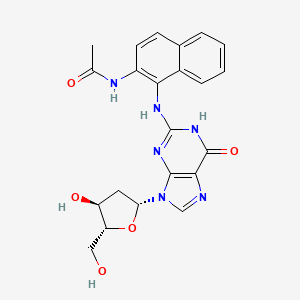
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
